DNA Binding Affinity and Sequence Selectivity
B220 (dimethylaminoethyl side chain) binds DNA with high affinity and exhibits marked GC‑rich sequence preference, whereas analogs bearing a morpholinoethyl side chain or a 2,3‑dihydroxypropyl chain show significantly weaker DNA interactions. The dimethylaminoethyl chain is the critical determinant of strong DNA binding [1].
| Evidence Dimension | DNA binding affinity (relative strength; association constant ~10⁶ M⁻¹) and sequence preference |
|---|---|
| Target Compound Data | B220 (dimethylaminoethyl side chain): strong DNA binding, Kₐ ~10⁶ M⁻¹; GC‑rich sequence preference demonstrated by DNase I footprinting |
| Comparator Or Baseline | Morpholinoethyl analog: weaker DNA interaction; 2,3‑dihydroxypropyl analog: no reinforcement of DNA interaction vs. unsubstituted analog |
| Quantified Difference | Qualitative rank-order: dimethylaminoethyl >> morpholinoethyl ≈ 2,3‑dihydroxypropyl in binding strength; GC preference unique to dimethylaminoethyl |
| Conditions | Absorption, fluorescence, linear dichroism, and DNase I footprinting; calf thymus DNA and poly(dA‑dT)₂/poly(dG‑dC)₂ substrates |
Why This Matters
For applications requiring defined DNA intercalation strength and sequence selectivity (e.g., spectroscopic probe development, antiviral mechanism studies), only the dimethylaminoethyl substituent delivers the high‑affinity, GC‑preferring binding profile; morpholinoethyl or hydroxypropyl analogs are inadequate substitutes.
- [1] Bailly C, Qu X, Chaires JB, Colson P, Houssier C, OhUigin C, Waring MJ. DNA interaction and cytotoxicity of a new series of indolo[2,3-b]quinoxaline and pyridopyrazino[2,3-b]indole derivatives. Chemico-Biological Interactions, 2001; 138(1):59-83. View Source
